Theogallin

Description

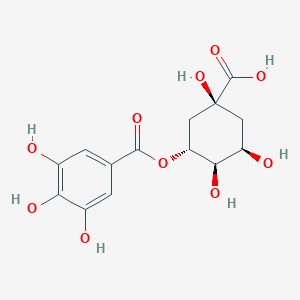

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPLFHGGZNSKDS-FTBFGRRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332031 | |

| Record name | Theogallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17365-11-6 | |

| Record name | Theogallin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17365-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theogallin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theogallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOGALLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GTS57R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution of Theogallin

Primary Botanical Sources of Theogallin

This compound is found in several plant species, but its primary and most studied botanical source is the tea plant, Camellia sinensis. nih.govmdpi.comfoodb.ca

Camellia sinensis (Tea Plant)

This compound is a naturally occurring polyphenol in the leaves of Camellia sinensis. mdpi.comwikipedia.orgfoodb.ca It is considered one of the most common phenolic acids in all types of tea. nih.gov Its presence has been confirmed in various tea types, including green tea and black tea. foodb.cahmdb.ca

Green tea is a significant source of this compound. foodb.canih.govhmdb.camedchemexpress.com In Japanese green tea, this compound has been identified as a compound that enhances the umami taste. wikipedia.orgnih.gov Decaffeinated green tea extract is also noted to contain this compound as an active ingredient. medchemexpress.com

This compound content is a key differentiator between raw (Sheng) and ripe (Shu) Pu-erh tea. nih.gov Raw Pu-erh is characterized by a significantly higher this compound content compared to its ripe counterpart. mdpi.comnih.gov This difference is so pronounced that the ratio of this compound to gallic acid is considered a potential biomarker for distinguishing between the two types of Pu-erh tea. mdpi.comnih.gov

The fermentation process that ripe Pu-erh undergoes is responsible for this disparity. During this process, microorganisms metabolize this compound, leading to a decrease in its concentration and a corresponding increase in gallic acid. mdpi.comnih.gov As a result, ripe Pu-erh teas can contain several dozen times less this compound than raw Pu-erh teas. nih.gov

Interactive Data Table: this compound and Gallic Acid Content in Pu-erh Tea

| Tea Type | This compound to Gallic Acid Ratio | General Finding |

| Raw Pu-erh | 2.6 to 11.1 times more this compound than gallic acid mdpi.com | Consistently higher in this compound nih.gov |

| Ripe Pu-erh | 1.2 to 16.6 times more gallic acid than this compound mdpi.com | Significantly lower in this compound nih.gov |

Data sourced from a comparative analysis of raw and ripe Pu-erh teas.

Factors Influencing this compound Content in Tea Leaves

The concentration of this compound in tea leaves is not static and can be influenced by several factors, including the specific variety of the tea plant and the maturity of the leaves at the time of harvest. mdpi.com

The species and cultivar of Camellia sinensis play a role in the this compound content. mdpi.com Different cultivars have been shown to have varying levels of gallic acid and related compounds, which would inherently affect this compound levels. nih.gov For instance, research comparing different tea cultivars has noted variations in their chemical compositions, including polyphenols. nih.govnih.gov The two primary varieties, Camellia sinensis var. sinensis and Camellia sinensis var. assamica, are used to produce different types of tea and are adapted to different climates, which can influence their phytochemical profiles. anshimtea.comalveus.eu

The maturity of the tea leaves and the timing of the harvest have a direct impact on this compound concentrations. mdpi.com Generally, tender, younger tea leaves tend to have higher amounts of certain polyphenols. nih.govnih.gov However, some studies on catechins, which are related polyphenols, have found that older leaves can contain more of certain types like (-)-epigallocatechin (B1671488) 3-gallate (EGCG). nih.gov The content of this compound, along with other metabolites, changes as the leaves mature. maxapress.com

Processing Methods (e.g., Fermentation)

Processing methods, particularly fermentation, significantly alter the concentration of this compound in plant materials, most notably in tea leaves (Camellia sinensis). During the fermentation of Pu-erh tea, this compound undergoes hydrolysis, breaking down into its constituent parts, gallic acid and quinic acid. This transformation is a key differentiator between raw (unfermented) and ripe (fermented) Pu-erh teas.

Research has shown that raw Pu-erh teas contain significantly more this compound than gallic acid. nih.gov Conversely, in ripe Pu-erh teas, which undergo microbial fermentation, the content of gallic acid is substantially higher than that of this compound. nih.gov This inverse relationship has led to the proposal of the this compound-to-gallic-acid ratio as a potential biomarker to distinguish between the two types of Pu-erh tea. nih.govresearchgate.net For instance, one study found that all raw Pu-erh samples had 2.6 to 11.1 times more this compound than gallic acid, while all ripe tea samples had 1.2 to 16.6 times more gallic acid than this compound. nih.gov Similarly, fermentation of summer green tea with Aspergillus niger resulted in a 3775% increase in gallic acid content after six days, while the content of ester catechins, a class of compounds related to this compound, decreased. mdpi.com The microbial activity during fermentation is responsible for the degradation of this compound. nih.gov

Table 1: this compound and Gallic Acid Content in Pu-erh Teas

| Tea Type | Predominant Compound | This compound to Gallic Acid Ratio |

|---|---|---|

| Raw Pu-erh | This compound | >1 |

| Ripe Pu-erh | Gallic Acid | <1 |

Data derived from studies on the chemical changes during Pu-erh tea fermentation. nih.gov

Arbutus unedo (Strawberry Tree) Fruits

This compound is a significant phenolic constituent in the fruits of the Strawberry Tree (Arbutus unedo). wikipedia.orgresearchgate.net Chromatographic analyses have identified this compound (3-O-galloylquinic acid) as a major compound in various extracts of the fruit. researchgate.netresearchgate.net In some analyses, it accounted for over 80% of the total extract content. researchgate.net The presence of this compound has been confirmed in multiple studies on the fruit's composition. nih.govnih.gov The identification was made through methods including high-performance liquid chromatography (HPLC) coupled with mass spectrometry. researchgate.netnih.gov

Guiera senegalensis

This compound has been identified in the leaves of Guiera senegalensis, a medicinal plant widely used in African traditional medicine. ajol.infoneliti.com A study using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LCMS/MS) analysis detected this compound in a methanol (B129727) extract of the plant's leaves. ajol.info While phytochemical screenings of Guiera senegalensis have identified broad classes of compounds like flavonoids, tannins, and alkaloids, the specific identification of this compound highlights its contribution to the plant's complex chemical profile. ajol.infocabidigitallibrary.orgresearchgate.net

Other Documented Plant Sources

The most well-documented source of this compound is the tea plant, Camellia sinensis. wikipedia.orgnih.gov It is found in fresh tea leaves and is a component of green tea, black tea, and oolong tea. nih.govfoodb.cagoogle.com this compound is considered a unique depside in tea, alongside chlorogenic acid and coumarylquinic acid. nih.gov It has also been reported in Camellia taliensis. nih.gov

Beyond tea, this compound has been detected in several other fruits, including:

Blackcurrants (Ribes nigrum) foodb.ca

Strawberries (Fragaria x ananassa) foodb.ca

Gooseberries (Ribes uva-crispa) foodb.ca

Highbush blueberries (Vaccinium corymbosum) foodb.ca

This compound as a Conjugate of Quinic Acid and Gallic Acid

Chemically, this compound is an ester formed from gallic acid and quinic acid. nih.gov It is classified as a trihydroxybenzoic acid glycoside and belongs to the class of organic compounds known as quinic acids and derivatives. wikipedia.orgfoodb.ca The formal chemical name for this compound is (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid, and its molecular formula is C₁₄H₁₆O₁₀. wikipedia.orgnih.gov

The structure consists of a galloyl group (derived from gallic acid) attached to a quinic acid backbone via an ester bond. Specifically, this compound is described as a gallate ester resulting from the formal condensation of gallic acid with a hydroxyl group on the quinic acid molecule. nih.gov While it is often referred to as 3-O-galloylquinic acid, other sources identify it as 5-O-galloylquinic acid. researchgate.netnih.gov PubChem clarifies the structure as the condensation of gallic acid with the (5R)-hydroxy group of (-)-quinic acid. nih.gov This ester linkage is susceptible to hydrolysis, which, as mentioned previously, cleaves the molecule back into gallic acid and quinic acid.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gallic Acid |

| Quinic Acid |

| Theophylline |

| Catechin |

| Gallocatechin |

| Epicatechin |

| Chlorogenic acid |

| Coumarylquinic acid |

| Caffeine (B1668208) |

| Theobromine |

| Theanine |

| Arbutin |

| beta-D-glucogalline |

| Gallic acid 4-O-beta-D-glucopyranoside |

| 3-O-galloylshikimic acid |

| 5-O-galloylshikimic acid |

| Cyanidin 3-O-beta-D-galactopyranoside |

| Delphinidin 3-O-beta-D-glucopyranoside |

Extraction and Purification Methodologies for Theogallin

Challenges in Theogallin Isolation from Complex Plant Matrices

Isolating a specific compound like this compound from plant materials is a significant challenge due to the inherent complexity of the biological matrix. Plants contain a vast array of structurally similar molecules, which can interfere with separation and purification processes.

One of the primary challenges is the presence of other closely related phenolic compounds, particularly gallic acid. This compound is an ester of gallic acid and quinic acid. nih.gov During processing, such as the fermentation of tea leaves to produce Ripe Pu-erh tea, microorganisms can metabolize this compound, breaking it down into gallic acid. nih.gov This enzymatic conversion alters the chemical profile of the matrix and complicates the isolation of pure this compound, requiring sophisticated chromatographic techniques to distinguish between the two.

Traditional and Modern Extraction Techniques

A variety of methods, ranging from traditional solvent-based techniques to modern, technology-assisted approaches, are employed to extract this compound and other polyphenols from plant sources. The choice of method depends on factors such as the desired yield, purity, extraction time, and environmental considerations.

Aqueous extraction, using water as the solvent, is one of the most fundamental and widely used methods for obtaining phytochemicals from plants. This technique is particularly relevant for this compound, given its solubility in water. A common example is the simple brewing of tea, where hot water is used to extract a wide range of compounds, including this compound. nih.gov

The efficiency of aqueous extraction is heavily influenced by temperature and duration. Studies on various plant and soil matrices show that increasing the temperature, for instance by using an autoclave, can significantly enhance the yield of extractable organic matter. mdpi.com However, high temperatures also pose a risk of degrading thermally sensitive compounds. For the preparation of tea infusions for analysis, one method involves pouring water at 98°C over the plant material and allowing it to steep for a set period, such as 15 minutes, to extract compounds like this compound. nih.gov

Soxhlet extraction is a classic and exhaustive method used for extracting compounds from solid materials. The technique involves continuously washing the sample with a fresh, distilled solvent, which allows for a thorough extraction process. hebmu.edu.cn A solid sample is placed in a porous thimble, and a heated solvent, such as ethyl acetate, vaporizes, condenses, and drips onto the sample. epa.govnih.gov When the liquid reaches a specific level, it siphons back into the flask, carrying the extracted compounds with it. This cycle repeats, ensuring the sample is always in contact with fresh solvent, which helps to shift the extraction equilibrium in favor of a higher yield. hebmu.edu.cn

This method is often used in a sequence with other solvents. For example, a plant material might first be defatted with a non-polar solvent like hexane, followed by successive extractions with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and methanol (B129727), to fractionate the extract based on compound solubility. nih.gov While effective, the primary disadvantages of Soxhlet extraction are the long duration required (often 16 hours or more), the large volume of solvent needed, and the potential for thermal degradation of heat-sensitive compounds due to prolonged exposure to the solvent's boiling point. hebmu.edu.cnnih.gov

Mixtures of ethanol (B145695) and water are highly effective solvents for extracting polyphenols, often demonstrating superior performance compared to either solvent used alone. The polarity of the solvent mixture can be fine-tuned by adjusting the ethanol-to-water ratio, allowing for optimized extraction of specific target compounds.

Research comparing different extraction solvents for spent tea leaves found that a 60% (v/v) ethanol-water mixture was significantly more effective at recovering phenolic compounds than boiling water. cetjournal.it In other studies focused on optimizing the recovery of phenolics and flavonoids from plant sources like Centella asiatica, a 75% ethanol concentration was determined to be optimal. mdpi.com This highlights the importance of customizing the solvent ratio for a particular plant matrix. The use of ethanol-water mixtures is advantageous because both solvents are generally recognized as safe (GRAS), making them suitable for applications in the food and functional ingredient sectors. cetjournal.it

Ultrasound-assisted extraction (UAE) is a modern technique that enhances extraction efficiency by using the energy of ultrasonic waves. The process, known as acoustic cavitation, involves the formation, growth, and collapse of microscopic bubbles in the solvent. researchgate.net This collapse generates powerful shockwaves and microjets that disrupt the plant cell walls, facilitating the release of intracellular compounds and improving their transfer into the solvent. nih.govmdpi.com

UAE significantly reduces extraction time and can increase yield compared to conventional methods. Key parameters that can be optimized to maximize efficiency include ultrasonic frequency and power, temperature, and extraction time. nih.gov A study on spent tea leaves demonstrated that applying ultrasound treatment (at 152 µm for 10 minutes) to a 60% ethanol solvent quadrupled the yield of total phenolic compounds compared to the same solvent without ultrasound. cetjournal.it

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Extraction (UAE) for Total Phenolic Content (TPC) from Spent Tea Leaves Data sourced from a study utilizing a 60% (v/v) ethanol solvent. cetjournal.it

| Extraction Method | Treatment | TPC Yield (mg GAE/g TS) | Percentage Increase |

| Conventional | Control (No Ultrasound) | ~65 | - |

| UAE | 152 µm for 10 min | ~243 | ~274% |

GAE: Gallic Acid Equivalents; TS: Total Solids

Microwave-assisted extraction (MAE) is another advanced technique that offers rapid extraction with reduced solvent consumption. The method works by using microwave energy to heat the solvent and the trace amounts of moisture present within the plant material. researchgate.netyoutube.com This internal heating causes the water to evaporate, generating a dramatic increase in pressure inside the cell that leads to the rupture of the cell wall. youtube.com This allows the intracellular contents to be efficiently released into the surrounding solvent.

For MAE to be effective, the solvent used must be polar (dielectric) to absorb the microwave energy. youtube.com MAE offers significant advantages in speed, with extraction times often reduced from hours to minutes. A comparative study on tobacco showed that MAE could achieve higher recovery rates in just 20 minutes using 20 mL of solvent, whereas conventional methods required 4 hours and 100 mL of solvent. nih.gov

Table 2: Comparison of Microwave-Assisted Extraction (MAE) with Conventional Methods Data sourced from a study on the extraction of volatile acids from tobacco. nih.gov

| Parameter | MAE | Conventional (Ultrasonic/Reflux) |

| Extraction Time | 20 minutes | 4 hours |

| Solvent Volume | 20 mL | 100 mL |

| Recovery Rate | 90.6% – 103.2% | Lower than MAE |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced and environmentally friendly technique used for extracting bioactive compounds from plant materials. nih.gov This method utilizes supercritical fluids, most commonly carbon dioxide (CO2), which exhibit properties of both liquids and gases above their critical temperature and pressure. nih.govspringernature.com The high diffusivity and low viscosity of supercritical fluids allow for efficient penetration into the plant matrix, while their liquid-like density enables the dissolution of target compounds. nih.gov

The SFE process involves passing the supercritical fluid through a packed bed of dried and ground plant material. youtube.com The fluid dissolves the desired compounds, and the resulting solution is then transferred to a separator where changes in pressure and temperature cause the CO2 to return to a gaseous state, precipitating the extract. youtube.com The CO2 can then be recycled, making the process sustainable. youtube.com

Key advantages of SFE include high selectivity, which can be manipulated by adjusting temperature, pressure, and the use of co-solvents like ethanol. nih.govmdpi.com The addition of a co-solvent modifies the polarity of the supercritical fluid, enhancing its ability to extract a wider range of compounds. mdpi.com SFE is particularly advantageous for its ability to produce pure extracts without the toxic solvent residues often associated with conventional methods. springernature.comresearchgate.net While specific studies detailing the SFE of this compound are not prevalent, the technique has been successfully optimized for extracting related polyphenols like catechins from green tea, suggesting its potential applicability. researchgate.net

Table 1: Supercritical Fluid Extraction (SFE) Parameters and Effects

| Parameter | Effect on Extraction | Research Findings |

|---|---|---|

| Pressure | Influences the density and solvent strength of the supercritical fluid. mdpi.com | In some studies, extraction yield decreased with increasing pressure at a constant co-solvent percentage. mdpi.com |

| Temperature | Affects the vapor pressure of the solute and the density of the fluid. mdpi.com | Temperature was found to be a significant factor in the recovery of bioactive compounds. mdpi.com |

| Co-solvent | Modifies the polarity of the supercritical fluid, enhancing extraction efficiency for more polar compounds. mdpi.com | Ethanol is a common co-solvent that improves extraction yield. mdpi.com The co-solvent percentage was identified as a highly significant factor. mdpi.com |

| Flow Rate | Determines the residence time of the fluid in the extractor. | Adjusted to optimize the balance between extraction time and efficiency. youtube.commdpi.com |

Purification Strategies for this compound

Following initial extraction, crude extracts containing this compound require further purification to remove co-extracted impurities such as other polyphenols, proteins, and pigments. A combination of chromatographic techniques is typically employed to achieve high purity.

Adsorption Chromatography (e.g., Functionalized Divinylbenzene (B73037) Resins)

Adsorption chromatography is a powerful technique for separating compounds based on their differential adsorption to a solid stationary phase. Macroporous resins, such as those made from styrene-divinylbenzene copolymers, are widely used for this purpose. nih.gov These resins possess a high specific surface area and can be functionalized to enhance their selectivity for specific compounds. aaqr.org

Functionalized divinylbenzene resins can effectively adsorb polyphenols from aqueous solutions. The adsorption process is influenced by factors such as the pH of the solution, which affects the ionization state of the compounds and their affinity for the resin. researchgate.net The adsorbed compounds can then be selectively desorbed, or eluted, by washing the resin with a solvent of appropriate polarity, allowing for the separation of this compound from other substances. Studies on related compounds have shown that these resins have good adsorption and desorption capacities, and the process can be optimized for high recovery rates. researchgate.net

Column Chromatography (e.g., Ethanol Gradients)

Column chromatography is a fundamental purification technique in natural product chemistry. In the context of this compound purification, it often involves a stationary phase like silica (B1680970) gel or a polymeric resin packed into a column. The crude extract is loaded onto the column, and a mobile phase, or eluent, is passed through it.

Separation is achieved as different compounds travel through the column at different rates based on their affinity for the stationary and mobile phases. An ethanol gradient, where the concentration of ethanol in the mobile phase is gradually increased, is a common strategy. This progressive change in solvent polarity allows for the sequential elution of compounds, from the least polar to the most polar. This method has been successfully used in the preparative separation of various tea polyphenols. scilit.com

Other Chromatographic Approaches (e.g., Anion Exchange, Gel Filtration)

Anion Exchange Chromatography: This technique separates molecules based on their net negative charge. wikipedia.orggusc.lv The stationary phase is a resin containing positively charged functional groups (anion exchanger), such as diethylaminoethyl (DEAE) cellulose. wikipedia.orggusc.lv At a pH above its isoelectric point (pI), a molecule like this compound will be negatively charged and bind to the positively charged resin. wikipedia.org Unbound or less negatively charged molecules pass through the column. The bound this compound can then be eluted by increasing the salt concentration of the buffer or by decreasing the pH, which neutralizes its charge. wikipedia.org This method is highly effective for separating charged molecules like acidic polyphenols and proteins. wikipedia.orgiajps.com

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size and molecular weight. youtube.comnih.gov The column is packed with porous beads, typically made of dextran (B179266) (Sephadex), agarose, or polyacrylamide. youtube.com Larger molecules that cannot enter the pores of the beads pass through the column more quickly and elute first. youtube.com Smaller molecules, like this compound, can enter the pores, which retards their movement through the column, causing them to elute later. youtube.com This technique is useful for separating this compound from larger molecules like proteins or polysaccharides. nih.gov

Protein Removal Techniques (e.g., Sevag Method)

Crude plant extracts often contain significant amounts of proteins, which can interfere with the purification of smaller molecules like this compound. cabidigitallibrary.org The Sevag method is a classical technique for deproteinization. nih.gov It involves shaking the aqueous extract vigorously with a mixture of chloroform and n-butanol (typically in a 5:1 or 4:1 ratio). nih.govresearchgate.net

The organic solvents denature the proteins, causing them to precipitate at the interface between the aqueous and organic layers upon centrifugation. researchgate.net The upper aqueous layer, containing the desired water-soluble compounds like polysaccharides and polyphenols, can then be carefully collected. researchgate.net This process is often repeated multiple times to ensure maximum protein removal. nih.govresearchgate.net While effective, the method can sometimes lead to a loss of the target compound, and the efficiency can vary. nih.govresearchgate.net

Table 2: Comparison of Protein Removal Methods

| Method | Principle | Key Reagents | Typical Findings |

|---|---|---|---|

| Sevag Method | Protein denaturation by organic solvents. | Chloroform, n-butanol | Effective for protein removal, but can lead to some loss of the target compound. nih.govresearchgate.net The number of repetitions is a key parameter for optimization. nih.govresearchgate.net |

| TCA Method | Precipitation of proteins using trichloroacetic acid. | Trichloroacetic acid (TCA) | Often considered more effective than the Sevag method, with higher protein clearance and lower polysaccharide loss in some studies. cabidigitallibrary.orgnih.gov |

Analytical Techniques for Theogallin Identification and Quantification

Chromatographic Methods

Chromatographic techniques are indispensable for separating theogallin from complex plant extracts and other co-occurring compounds due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of phenolic compounds, including this compound, in various matrices such as green and black tearesearchgate.netasn.sn. This method offers robust separation capabilities, allowing for the resolution of this compound from other structurally similar compounds found in tea, such as epigallocatechin gallate (EGCG) and gallic acidbenchchem.com.

A common setup for the determination of this compound involves reverse-phase HPLC, typically employing a C18 column researchgate.netbenchchem.com. For instance, a reverse-phase HPLC system with a Hypersil-ODS column has been used for the determination of this compound, gallic acid, and caffeine (B1668208) researchgate.net. The mobile phase often consists of a mixture of aqueous solutions and organic solvents, such as 0.1% formic acid and acetonitrile (B52724) benchchem.com, or 2% acetic acid and acetonitrile in a gradient method researchgate.net. An isocratic run using methanol (B129727)/water/formic acid (19.9%/79.8%/0.3% v/v) at a flow rate of 1 mL/min on an Intersil ODS-3 column (5 μm, 250 mm × 4.6 mm) has also been successfully applied for the analysis of this compound and gallic acid, with a total analysis time of 28 minutes nih.gov. Detection is commonly performed using UV detection at specific wavelengths, such as 280 nm benchchem.com or 273 nm nih.gov.

HPLC with Diode Array Detection (HPLC-DAD)HPLC coupled with Diode Array Detection (HPLC-DAD) enhances the analytical capabilities of HPLC by providing full UV-Vis spectra for each eluted compound, aiding in their identification and confirming peak purityescholarship.org. This is particularly valuable for this compound, as its characteristic UV absorption spectrum can be used for identification.

HPLC-DAD has been effectively used for the analysis of this compound in various tea samples. For example, in the analysis of Pu-erh teas, HPLC with a UV-VIS diode array detector was employed to determine the content of this compound and gallic acid nih.govnih.gov. During this analysis, a potential relationship was observed between two peaks at 5 minutes 40 seconds (this compound) and 6 minutes 20 seconds (gallic acid), which served as a biomarker for distinguishing raw and ripe Pu-erh teas benchchem.comnih.gov.

Another application involved the analysis of polyphenols and purine (B94841) alkaloids in tea cultivars using HPLC-DAD-ESI-MS/MS, where this compound was identified as Peak 1 researchgate.net. The method utilized ultrasonic extraction and separation on an ODS column with a linear gradient elution of acetonitrile and 1% formic acid aqueous solution researchgate.net.

Table 1: Example HPLC-DAD Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column | Intersil ODS-3 (5 μm, 250 mm × 4.6 mm) | nih.gov |

| Mobile Phase | Methanol/Water/Formic Acid (19.9%/79.8%/0.3% v/v) | nih.gov |

| Elution Mode | Isocratic | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection Wavelength | 273 nm | nih.gov |

| Sample Injection Volume | 20 μL | nih.gov |

| Analysis Temperature | 23 °C | nih.gov |

| This compound Retention Time | 5 min 40 s | nih.gov |

High-Performance Gel Permeation Chromatography (HPGPC) for Molecular Weight DeterminationHigh-Performance Gel Permeation Chromatography (HPGPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their hydrodynamic volume or size in solutionoecd.orgwarwick.ac.uk. This technique is primarily used for determining the molecular weight distribution and average molecular weights (Mn, Mw) of polymersoecd.orgwarwick.ac.ukresearchgate.net. While HPGPC is commonly associated with larger macromolecules, it can also be effective for the separation of oligomers and smaller moleculeswarwick.ac.uk.

In HPGPC, samples pass through columns packed with porous particles. Smaller molecules penetrate more pores and are retained longer, while larger molecules elute more quickly as they are excluded from the pores oecd.orgresearchgate.net. Detectors, such as differential refractometry or UV-absorption, provide a distribution curve, which is then calibrated using standards of known molecular weights to assign actual molecular weight values oecd.org. Although specific direct applications of HPGPC solely for the molecular weight determination of this compound (a relatively small molecule with a molecular weight of 344.27 g/mol wikipedia.orgnih.gov) are not explicitly detailed in the provided search results, the principle of HPGPC allows for the characterization of compounds based on size, making it theoretically applicable for this compound if it were to exist in aggregated forms or as part of larger complexes, or if the analysis aimed to separate it from other components based on size within a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometryresearchgate.netresearchgate.net. This method is highly recommended for identifying and quantifying this compound in complex plant matrices due to its ability to provide structural information through fragmentation patternsbenchchem.com.

LC-MS/MS has been extensively used for the identification and quantification of this compound. For instance, UHPLC-Q-Exactive/MS identifies this compound via its deprotonated molecular ion ([M-H]⁻) at m/z 343.08 benchchem.com. Collision-induced dissociation (CID) of this ion generates characteristic fragment ions at m/z 169.01, corresponding to gallic acid, and m/z 191.02, corresponding to quinic acid, thereby confirming the ester linkage between these two moieties in this compound benchchem.comresearchgate.net.

In studies on Pu-erh tea, a combination of liquid chromatography and a triple quadrupole mass spectrophotometer (LC-MS/MS) was used to identify this compound and gallic acid nih.govnih.gov. Similarly, HPLC-DAD-ESI-MS/MS has been utilized to analyze polyphenols in tea cultivars, where this compound was identified based on its [M-H]⁻ ion at m/z 343 and MS² fragments at m/z 190.8 (quinic acid) and m/z 169 (gallic acid) researchgate.net.

Table 2: LC-MS/MS Fragmentation Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₆O₁₀ | benchchem.comnih.gov |

| Exact Mass | 344.27 g/mol | benchchem.comnih.gov |

| Precursor Ion | [M-H]⁻ at m/z 343.08 | benchchem.comresearchgate.net |

| Major Fragments | m/z 169.01 (Gallic acid) | benchchem.comresearchgate.net |

| m/z 191.02 (Quinic acid) | benchchem.comresearchgate.net | |

| Ion Mode | Negative | benchchem.com |

Gas Chromatography (GC) (Considerations for Phenolic Compounds)Gas Chromatography (GC) is another effective technique for the separation, identification, and quantification of various phenolic species, including phenolic acidsmdpi.com. However, a significant consideration for the analysis of this compound, being a phenolic compound, is its low volatilitymdpi.commdpi.com. This inherent property necessitates a derivatization step prior to GC analysis to convert the phenolic compounds into more volatile and thermotolerant formsmdpi.commdpi.comepa.gov. Common derivatization agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr)epa.gov.

While GC-MS can provide accurate results for phenolic compounds, the requirement for derivatization adds complexity and time to the analytical procedure compared to HPLC, which typically does not require such a step for non-volatile compounds mdpi.comresearchgate.net. Therefore, for routine analysis of complex phenolic mixtures like those containing this compound, HPLC-UV detection is often preferred due to its lower cost and operational convenience, although GC-MS offers higher precision and accuracy for quantitative determination of compounds at low concentrations, provided derivatization is successfully applied mdpi.comresearchgate.net.

Validation of Experimental Parameters in Analytical Methods

Validation of experimental parameters in analytical methods is a critical process to ensure that the method is suitable for its intended purpose europa.euich.orggavinpublishers.com. This involves demonstrating the reliability and consistency of the analytical procedure through a series of tests. For methods used in the identification and quantification of compounds like this compound, key validation parameters typically include:

Accuracy: The closeness of agreement between the test result and the accepted reference value gavinpublishers.com.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision) gavinpublishers.com.

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components gavinpublishers.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range gavinpublishers.com.

Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity gavinpublishers.com.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified gavinpublishers.com.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy gavinpublishers.com.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters gavinpublishers.com.

System Suitability: Tests performed before or during the analysis to ensure the proper functioning of the chromatographic system gavinpublishers.com.

Solution Stability: The stability of the analyte in the sample solution over time researchgate.net.

For example, an HPLC method developed for the determination of this compound, gallic acid, and caffeine, among other compounds, demonstrated good linearity up to 1500 ng, with accuracies ranging from 96% to 103% and detection limits between 1.4–3.5 ng for the compounds analyzed researchgate.net. Such validation ensures the reliability of the quantitative and qualitative data obtained for this compound in various research and industrial applications.

This compound-to-Gallic-Acid Ratio as a Biomarker

The ratio of this compound to gallic acid has been identified as a highly effective tool for verifying the authenticity and distinguishing between different types of Pu-erh teas. mdpi.com This utility stems from the chemical transformation of this compound during tea processing. This compound is susceptible to hydrolysis, an enzymatic or acid-catalyzed reaction that cleaves its ester bond, yielding gallic acid and quinic acid. benchchem.com This hydrolysis is a critical process, particularly during the fermentation of Pu-erh tea, directly influencing the relative concentrations of this compound and gallic acid in the final product. benchchem.com

Research has demonstrated a clear inverse relationship between the levels of these two compounds in different Pu-erh tea types. Raw Pu-erh tea typically exhibits a much higher content of this compound, whereas ripe Pu-erh tea is characterized by a consistently higher content of gallic acid. mdpi.com This distinct chemical fingerprint allows for the use of their ratio as a reliable biomarker.

Distinction Between Raw and Ripe Pu-erh Teas

The primary distinction between raw (Sheng) and ripe (Shu) Pu-erh teas lies in their processing methods, which profoundly impact their chemical composition, including the this compound-to-gallic-acid ratio. Raw Pu-erh tea undergoes a slower, natural aging and fermentation process over an extended period, while ripe Pu-erh tea is subjected to an accelerated, controlled microbial fermentation process known as "Wo Dui" (wet-piling). mdpi.comartfultea.commansatea.comteavivre.com

Studies have consistently shown that raw Pu-erh teas contain higher levels of this compound, while ripe Pu-erh teas exhibit elevated concentrations of gallic acid. benchchem.comacs.org This difference is a direct consequence of the fermentation process. For instance, quantitative analyses have revealed that this compound is a major component in raw Pu-erh tea, whereas gallic acid predominates in ripened Pu-erh tea. acs.org This compositional shift leads to a characteristic biomarker: the this compound-to-gallic-acid ratio is typically greater than 1 for raw Pu-erh teas and less than 1 for ripe Pu-erh teas. benchchem.com

To illustrate this distinction, consider the following representative data adapted from research on this compound and gallic acid content in various Pu-erh tea samples nih.gov:

Table 1: this compound and Gallic Acid Content in Representative Pu-erh Tea Samples (mg/100g product)

| Tea Type | Sample ID | This compound (mg/100g) | Gallic Acid (mg/100g) | This compound-to-Gallic-Acid Ratio |

| Raw Pu-erh | Raw A | 150.5 | 50.2 | 3.0 |

| Raw Pu-erh | Raw B | 120.1 | 40.0 | 3.0 |

| Ripe Pu-erh | Ripe X | 25.3 | 180.5 | 0.14 |

| Ripe Pu-erh | Ripe Y | 18.1 | 75.1 | 0.24 |

Note: Data are illustrative and represent typical trends observed in research findings. Actual values may vary depending on specific tea samples and analytical methodologies.

As evident from Table 1, raw Pu-erh samples maintain a higher this compound content relative to gallic acid, resulting in a ratio above 1. Conversely, ripe Pu-erh samples show a significantly higher gallic acid content, leading to a ratio below 1. This clear differentiation underscores the ratio's utility as a straightforward and effective method for distinguishing between these two main types of Pu-erh tea. mdpi.com

Influence of Fermentation on Ratio

The fermentation process is the primary driver behind the altered this compound-to-gallic-acid ratio in Pu-erh teas. During the accelerated microbial fermentation of ripe Pu-erh, this compound undergoes extensive hydrolysis. benchchem.com This enzymatic activity, often facilitated by microorganisms present in the tea, breaks down the ester bond linking gallic acid and quinic acid within the this compound molecule. benchchem.commdpi.com

This hydrolysis leads to a dynamic shift in the phenolic acid profile: there is a notable increase in the concentration of simple phenolic acids, such as gallic acid, concurrently with a decrease in the levels of phenolic acid esters, including this compound. acs.org This transformation is a hallmark of the ripening process in Pu-erh tea. The extent of fermentation directly correlates with the degree of this compound degradation and, consequently, the increase in gallic acid. This chemical evolution provides a robust basis for using the this compound-to-gallic-acid ratio as a reliable indicator of the tea's processing and fermentation status. mdpi.comacs.org

Table 2: Impact of Fermentation on this compound and Gallic Acid Levels

| Fermentation Stage | This compound Level | Gallic Acid Level | This compound-to-Gallic-Acid Ratio |

| Pre-fermentation | High | Low | High (>1) |

| Post-fermentation | Low | High | Low (<1) |

This table summarizes the general trend observed as Pu-erh tea undergoes fermentation, particularly the accelerated process for ripe Pu-erh. The degradation of this compound and the concomitant increase in gallic acid are key indicators of the fermentation's progression and the resulting tea type.

Metabolism and Bioavailability of Theogallin

In Vivo Metabolism to Gallic Acid and Quinic Acid

Following oral ingestion, theogallin undergoes hydrolysis, breaking down into its constituent molecules: gallic acid and quinic acid nih.govresearchgate.net. This metabolic process is a critical step in its pathway within the body. Research on different types of tea, such as Pu-erh tea, has illustrated this conversion. For instance, in ripe Pu-erh tea, which undergoes microbial fermentation, the content of this compound decreases as it is metabolized into gallic acid nih.gov. This biotransformation is a key determinant of the profile of active compounds available for absorption. The body metabolizes this compound, an ester of gallic acid, into both gallic acid and quinic acid nih.gov.

Contribution of Metabolites to Biological Effects

The biological effects associated with this compound are significantly influenced by its metabolites. Studies have demonstrated that both this compound and its metabolite, quinic acid, can exert effects on the central nervous system.

| Compound | Study Type | Observed Effect | Reference |

|---|---|---|---|

| This compound | In-vitro (Rat Hippocampus) | Enhanced population spike amplitude and long-term potentiation. | oup.com |

| Quinic Acid | In-vitro (Rat Hippocampus) | Similar enhancement of population spike amplitude as this compound. | oup.com |

| Gallic Acid | In-vitro (Rat Hippocampus) | No effect observed on population spike amplitude. | oup.com |

| This compound | In-vivo (Rat Brain EEG) | Power decreasing effect on cortical activity. | nih.gov |

| Quinic Acid | In-vivo (Rat Brain EEG) | Decreases in delta, alpha2, and beta1 frequencies. | nih.gov |

Factors Influencing this compound Absorption

The absorption and bioavailability of polyphenols like this compound are governed by several factors. While specific data on this compound is limited, general principles of polyphenol absorption apply. The molecular size and the number of phenolic groups are key determinants nih.gov. The chemical formulation, including solubility and stability, also plays a crucial role in how well a compound is absorbed patsnap.com.

Furthermore, individual physiological conditions such as age, metabolism, and gastrointestinal health can significantly impact bioavailability patsnap.com. The presence of food can also alter absorption; for example, high-fat meals can increase the absorption of certain fat-soluble compounds patsnap.com. For many polyphenols, a large portion is not absorbed in the small intestine but passes to the colon, where it is metabolized by gut microbiota, which can then release metabolites that are absorbed nih.gov. The stability of the compound in the varying pH environments of the gastrointestinal tract is another critical factor affecting its ultimate bioavailability nih.gov.

Blood-Brain Barrier Permeability of this compound and its Metabolites

A crucial aspect of the neuro-active potential of this compound and its metabolites is their ability to cross the blood-brain barrier (BBB). Evidence suggests that these compounds can indeed penetrate this protective barrier. An electrophysiological study in freely moving rats provided proof of access to the brain for active components after oral administration nih.gov. Changes in the electrical activity of the brain were observed following the ingestion of this compound and its metabolite, quinic acid, indicating that they crossed the BBB to exert their effects nih.gov. Other research has also noted that gallic acid can affect the permeability of the blood-brain barrier nih.gov. The ability of these compounds to directly influence the central nervous system is fundamental to their potential neuroprotective and cognitive-enhancing effects researchgate.net.

Enzymatic Hydrolysis and Related Pathways (e.g., Tannase Activity)

The primary metabolic pathway for the breakdown of this compound is enzymatic hydrolysis. The enzyme tannase (tannin acyl hydrolase) is key in this process. Tannase catalyzes the hydrolysis of ester bonds in hydrolysable tannins and related compounds mdpi.comnih.gov. This compound, being an ester of gallic acid and quinic acid, is a substrate for this type of enzymatic action. This process breaks the ester linkage, releasing free gallic acid and quinic acid mdpi.comresearchgate.net. This enzymatic degradation can be carried out by microorganisms, for example during the fermentation of tea, or potentially by enzymes within the human digestive tract nih.govmdpi.com. The efficiency of this hydrolysis is influenced by factors such as pH and temperature, which affect enzyme activity ijournals.cn.

Compound Index

| Compound Name |

|---|

| This compound (3-O-galloylquinic acid) |

| Gallic Acid |

| Quinic Acid |

| Glucose |

Biological Activities and Pharmacological Effects of Theogallin

Antioxidant Properties

Theogallin is recognized for its potent antioxidant capabilities, which are attributed to its chemical structure. nih.gov As a phenolic compound, it can neutralize free radicals and modulate cellular responses to oxidative stress, which is implicated in the pathology of numerous chronic diseases. Its antioxidant effects are manifested through several distinct but interrelated mechanisms.

Free Radical Scavenging Activity (e.g., DPPH Radicals)

This compound demonstrates significant free radical scavenging activity, a key indicator of its antioxidant potential. This property is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov The DPPH assay is a widely used method where an antioxidant compound donates an electron or hydrogen atom to the stable DPPH free radical, neutralizing it and causing a measurable change in color from violet to yellow. nih.govresearchgate.net

The scavenging capacity of phenolic compounds like this compound is crucial for mitigating the damaging effects of free radicals in biological systems. youtube.com Studies on tea extracts, where this compound is a prominent phenolic acid, have confirmed their potent antioxidant activity using the DPPH test, among others. nih.govresearchgate.net The activity of this compound is closely related to its structural component, gallic acid, which is also a strong free radical scavenger. nih.govresearchgate.net

Table 1: The DPPH Radical Scavenging Assay

| Step | Description |

|---|---|

| Principle | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.netnih.gov |

| Reaction | The antioxidant reduces the DPPH radical to its non-radical form, DPPH-H. nih.gov |

| Detection | This reduction is observed as a color change from deep violet to pale yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm. nih.govresearchgate.net |

| Interpretation | A greater decrease in absorbance indicates a higher free radical scavenging capacity of the tested compound. youtube.com |

Inhibition of Lipid Peroxidation

This compound has been found to effectively inhibit lipid peroxidation, a critical process in cellular injury caused by oxidative stress. Lipid peroxidation is a chain reaction where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.govmdpi.com The process generates toxic byproducts, including aldehydes like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which are used as biomarkers of oxidative damage. nih.govmdpi.com

The ability of antioxidants to halt this process is a key aspect of their protective effects. Studies have shown that tea extracts, which are rich in this compound, can significantly decrease the levels of MDA in liver tissues subjected to oxidative damage. mdpi.com Furthermore, gallic acid, a primary metabolite of this compound, has demonstrated a protective effect by preventing increases in lipid peroxidation in various experimental models. nih.govnih.gov This suggests that this compound contributes to the protection of cell membranes by interfering with the propagation of lipid peroxidation.

Table 2: Key Markers of Lipid Peroxidation

| Marker | Description |

|---|---|

| Lipid Hydroperoxides (LOOH) | Primary products formed during the initial stages of lipid peroxidation. nih.gov |

| Malondialdehyde (MDA) | A well-studied secondary product of lipid peroxidation, often measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay. nih.govresearchgate.net |

| 4-Hydroxy-2-Nonenal (4-HNE) | A highly toxic aldehyde byproduct of the peroxidation of omega-6 polyunsaturated fatty acids. nih.gov |

Metal Ion Chelation (e.g., Iron, Copper)

This compound contributes to antioxidant defense by chelating metal ions, such as iron and copper. Transition metals like iron (Fe²⁺) and copper (Cu⁺) can participate in the Fenton reaction, a chemical process that generates highly reactive hydroxyl radicals, leading to significant oxidative damage. By binding to these metal ions, chelating agents render them inactive, thus preventing the formation of these damaging free radicals.

The interaction between metal ions and phenolic antioxidants can be complex. For instance, studies on gallic acid have shown that its cytotoxic and antioxidant activities can be modified by the presence of copper and iron ions. nih.gov The ability of this compound to sequester these catalytic metals is an important mechanism for protecting cellular components from oxidative attack.

Reduction of Oxidative Stress Markers in Cell Cultures

Research indicates that this compound can reduce markers of oxidative stress in cell culture models. Oxidative stress in cells is characterized by an overabundance of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids. nih.gov Studies on gallic acid, this compound's constituent, have provided strong evidence for this effect. For example, in cardiac H9C2 cells exposed to advanced glycation end products (AGEs)—a source of cellular stress—gallic acid pretreatment prevented the release of ROS and protected the cells from oxidative damage. nih.govresearchgate.net Similarly, gallic acid has been shown to prevent the increase in ROS levels in zebrafish brains exposed to ethanol (B145695). nih.gov These findings support the role of this compound in mitigating the accumulation of general oxidative stress markers within cells.

Improved Antioxidant Status in Liver Tissues

This compound has been shown to improve the antioxidant status in liver tissues. The liver is particularly susceptible to oxidative damage due to its central role in metabolism and detoxification. A key study demonstrated that the administration of various Chinese teas, natural sources of this compound, protected against alcohol-induced liver injury in mice. mdpi.com The tea extracts significantly increased the levels of crucial components of the liver's antioxidant defense system. mdpi.com

The protective effects are largely attributed to the compound's metabolic product, gallic acid. Research on animal models of liver injury has shown that gallic acid administration restores the levels of depleted antioxidant enzymes and molecules. nih.govfrontiersin.org It has been shown to reduce liver damage by decreasing oxidative stress and enhancing the endogenous antioxidant capacity. frontiersin.org

Table 3: Effect of Tea Extracts and Gallic Acid on Liver Antioxidant Markers

| Marker | Function | Effect Observed | Model System | Citation(s) |

|---|---|---|---|---|

| Superoxide (B77818) Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide. | Increased activity/levels. | Alcohol-induced liver injury in mice; CCl₄-induced liver damage in rats. | mdpi.comnih.gov |

| Glutathione (B108866) Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | Increased activity/levels. | Alcohol-induced liver injury in mice. | mdpi.com |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | Increased activity. | CCl₄-induced liver damage in rats. | nih.gov |

| Glutathione (GSH) | A major non-enzymatic antioxidant that detoxifies harmful substances. | Increased levels. | Alcohol-induced liver injury in mice; CCl₄-induced liver damage in rats. | mdpi.comnih.gov |

Induction of Antioxidant Enzymes

A sophisticated mechanism by which this compound and its metabolite gallic acid exert their antioxidant effects is through the induction of endogenous antioxidant enzymes. This process is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by a protein called Keap1. nih.gov When exposed to oxidative stress or certain activators, Nrf2 is released, translocates to the nucleus, and binds to a DNA sequence known as the Antioxidant Response Element (ARE). nih.govmdpi.com

This binding initiates the transcription of a suite of protective genes, including those for key antioxidant enzymes. nih.govmdpi.com Studies have shown that gallic acid can upregulate the expression of Nrf2 and its downstream targets, thereby enhancing the cell's intrinsic defense system against oxidative damage. nih.govfrontiersin.org This activation leads to an increased synthesis of enzymes that neutralize ROS and protect the cell from injury.

Table 4: Key Antioxidant Enzymes Induced via the Nrf2 Pathway

| Enzyme | Abbreviation | Function | Citation(s) |

|---|---|---|---|

| Heme Oxygenase-1 | HO-1 | Catalyzes the degradation of heme into biliverdin (B22007) (an antioxidant), iron, and carbon monoxide. | nih.govmdpi.com |

| Superoxide Dismutase | SOD | An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. | nih.govmdpi.com |

| Catalase | CAT | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. | nih.govmdpi.com |

| Glutathione Peroxidase | GPx | A family of enzymes that protect organisms from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides. | mdpi.com |

| NAD(P)H:quinone oxidoreductase 1 | NQO1 | A phase II detoxifying enzyme that protects cells from redox cycling and oxidative stress. | mdpi.comresearchgate.net |

Anti-inflammatory Effects

This compound is recognized for its antioxidant and anti-inflammatory properties. nih.gov These effects are largely attributed to its metabolite, gallic acid, which has been studied for its capacity to interfere with inflammatory processes at a molecular level.

Inhibition of Nuclear Factor Kappa B (NF-κB) Activation

A significant mechanism underlying the anti-inflammatory effect of this compound, via its metabolite gallic acid, is the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govscispace.comuliege.be NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation. Gallic acid has been shown to suppress the activation of NF-κB. researchgate.net Specifically, it can inhibit the phosphorylation of key molecules within this pathway, such as p65 and IκB-α, thereby preventing the chain of events that leads to an inflammatory response. nih.gov This inhibition ultimately leads to a decrease in the production of pro-inflammatory molecules. uliege.be

Decreased Expression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

This compound's metabolite, gallic acid, has been demonstrated to effectively reduce the expression of several pro-inflammatory cytokines. nih.gov In-vitro studies on human cells have shown that gallic acid and its derivatives can decrease the secretion of Interleukin-6 (IL-6). biomedpharmajournal.org Similarly, research on animal models and cell lines has confirmed that gallic acid can significantly lower the levels of both Tumor Necrosis Factor-alpha (TNF-α) and IL-6, which are key mediators in inflammatory conditions. researchgate.net In silico studies further support that gallic acid can interact with and potentially inhibit pro-inflammatory cytokines like IL-6 and TNF-α. bohrium.com

Table 1: Effect of this compound's Metabolite (Gallic Acid) on Pro-inflammatory Cytokines

| Compound | Cytokine Affected | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| Gallic Acid | IL-6, TNF-α, IL-1β | Decreased production | Human Monocytes | nih.gov |

| Gallic Acid | TNF-α, IL-6 | Decreased levels | Rat model of acute inflammation | researchgate.net |

| Gallic Acid | IL-6 | Decreased secretion | Endometriotic primary cultures | biomedpharmajournal.org |

| Gallic Acid | IL-6, IL-1β, TNF-α | Decreased expression | LPS-stimulated Caco-2 cells | nih.gov |

Inhibition of Nitric Oxide Production

Research has shown that gallic acid, a metabolite of this compound, can inhibit the production of nitric oxide (NO). researchgate.net Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.govacs.org Studies using macrophage cell lines, which are key immune cells, have demonstrated that gallic acid can significantly reduce NO production when the cells are stimulated with inflammatory agents. researchgate.net However, some studies note that the inhibitory effect of gallic acid on NO production may be less potent compared to other related gallate compounds. nih.gov

Cognitive Enhancement and Neuroprotective Effects

This compound and its metabolites are capable of crossing the blood-brain barrier, which allows them to exert effects directly within the central nervous system. wikipedia.org This has led to investigations into their potential for enhancing cognitive functions and protecting against neurodegenerative processes.

Enhancement of Cognitive Functions

This compound and its metabolite, quinic acid, have been identified as potential agents for enhancing cognition. nih.govwikipedia.org Research has classified this compound as a cognition-enhancing compound. wikipedia.org Furthermore, scientific inquiries have suggested that this compound and quinic acid could serve as an effective preventive treatment for conditions associated with cognitive decline, such as dementia. nih.gov Studies focusing on quinic acid have shown it can alleviate behavioral impairments induced by neuroinflammation in animal models. nih.govnih.gov Oral administration of quinic acid was found to restore spatial and fear memory, suggesting a protective role against cognitive deficits. nih.govnih.gov

Table 2: Research Findings on Cognitive Effects of this compound and its Metabolites

| Compound | Observed Effect | Proposed Mechanism/Model | Reference |

|---|---|---|---|

| This compound & Quinic Acid | Potential preventive treatment for dementia and attention deficit disorders. | Patented application for a therapeutic agent. | nih.gov |

| This compound | Identified as potentially cognition-enhancing. | Crosses the blood-brain barrier in rats. | wikipedia.org |

| Quinic Acid | Restored social impairment and spatial/fear memory. | Reduced neuroinflammation and MAPK activation in LPS-treated mice. | nih.govnih.gov |

Interaction with Neurotransmitter Systems

This compound, a polyphenol found in tea, is suggested to exert its cognitive-enhancing effects through interaction with neurotransmitter systems in the brain. While the precise molecular targets are still under investigation, the ability of this compound and its metabolite, quinic acid, to cross the blood-brain barrier points towards a potential influence on these crucial signaling pathways. wikipedia.org Research on this compound's direct impact on specific neurotransmitter systems is ongoing. However, studies on its metabolite, gallic acid, provide insights into potential mechanisms. Gallic acid has been shown to interact with both the serotonergic and catecholaminergic systems. nih.govresearchgate.net This interaction is believed to contribute to its antidepressant-like effects by potentially increasing the levels of serotonin (B10506) and catecholamines in the synaptic cleft. nih.govresearchgate.net Further research is needed to fully elucidate the direct interactions of this compound with neurotransmitter receptors and transporters.

Alteration of Hippocampal Electrical Activity

This compound has been shown to modulate the electrical activity of the hippocampus, a brain region critical for learning and memory. researchgate.netnih.gov Studies on freely moving rats have demonstrated that this compound can induce changes in intracerebral field potentials. nih.gov

Increased Long-Term Potentiation

Research on rat hippocampal slices has revealed that this compound can enhance long-term potentiation (LTP), a cellular mechanism that underlies synaptic plasticity and is crucial for memory formation. researchgate.net The presence of this compound alone was found to shift hippocampal activity in a manner that facilitates LTP. researchgate.net This effect was also observed with quinic acid, a metabolite of this compound. researchgate.net

Effects on Field Potentials

Oral administration of this compound in rats has been shown to decrease the power of cortical electrical activity, particularly in the delta, alpha2, and beta1 frequency bands. nih.gov This pattern of change in field potentials is similar to that observed with stimulatory compounds. nih.gov The analysis of intracerebral field potentials, known as an electropharmacogram, provides evidence that this compound or its metabolites can cross the blood-brain barrier and influence brain activity. nih.gov

Potential in Preventing/Treating Neurodegenerative Disorders (e.g., Dementia, Alzheimer's, Parkinson's)

This compound and its metabolite, quinic acid, have emerged as compounds of interest in the potential prevention and treatment of neurodegenerative disorders such as dementia, Alzheimer's disease, and Parkinson's disease. researchgate.netresearchgate.net The neuroprotective potential of this compound is linked to its ability to cross the blood-brain barrier. wikipedia.org

| Neurodegenerative Disorder | Potential Role of this compound and its Metabolites | Supporting Evidence |

| Dementia | Preventive treatment. researchgate.netresearchgate.net | German scientists have demonstrated the potential of this compound and quinic acid. researchgate.netresearchgate.net Tea consumption is inversely correlated with the incidence of dementia. nih.gov |

| Alzheimer's Disease | Preventive treatment. researchgate.netresearchgate.net | This compound's metabolite, gallic acid, has shown neuroprotective properties. doi.org Tea catechins may inhibit amyloid beta aggregation. nih.gov |

| Parkinson's Disease | Preventive treatment. researchgate.netresearchgate.net | Tea polyphenols may delay the onset or halt the progression of Parkinson's disease. nih.gov Gallic acid has shown benefits in animal models of Parkinson's. doi.org |

Impact on Attention Deficit Disorders (e.g., ADHD)

Research suggests that this compound may have a beneficial impact on attention deficit disorders, such as Attention Deficit Hyperactivity Disorder (ADHD). researchgate.netresearchgate.net German scientists have proposed that this compound and its metabolite, quinic acid, could be an effective preventive treatment or even a cure for attention deficit disorders. researchgate.netresearchgate.net The cognitive-enhancing properties of this compound are believed to be a key factor in its potential efficacy for ADHD. nih.gov Studies on other natural compounds have shown that targeting oxidative stress and improving cerebral blood flow can be beneficial in managing ADHD symptoms, suggesting potential mechanisms for this compound's action. seejph.com

Antidepressive Effects

This compound has been identified as having antidepressive effects. medchemexpress.com Research has classified this compound, along with its metabolite quinic acid, as having cognition-enhancing and antidepressive properties. nih.gov The antidepressant-like activity of its metabolite, gallic acid, has been linked to its interaction with the serotonergic and catecholaminergic systems. nih.govresearchgate.net Furthermore, studies have indicated that regular tea consumption is associated with a reduced risk of depression, and the various bioactive compounds in tea, including polyphenols like this compound, are thought to contribute to this effect through multiple pathways. nih.govmdpi.com

| Compound | Observed Antidepressive-like Effects | Proposed Mechanism |

| This compound | Classified as having antidepressive effects. nih.govmedchemexpress.com | Cognition enhancement. nih.gov |

| Gallic Acid (metabolite) | Reduces immobility time in animal models of depression. mdpi.com | Interaction with serotonergic and catecholaminergic systems. nih.govresearchgate.net |

Anticancer Potential

The potential of this compound as an anticancer agent is primarily investigated through the activities of its metabolite, gallic acid. Research suggests that gallic acid may combat cancer through several mechanisms, including promoting the death of cancer cells, halting the cell cycle, and preventing the spread of tumors.

Apoptosis is a form of programmed cell death, a crucial process for eliminating cancerous cells. This compound's metabolite, gallic acid, has been shown to induce apoptosis in a variety of cancer cell lines. Studies have demonstrated that gallic acid can trigger apoptosis in human small cell lung cancer (H446) cells, human leukemia (HL-60) cells, and pancreatic cancer cells. researchgate.netresearchgate.net The mechanisms often involve the generation of reactive oxygen species (ROS) and the activation of mitochondrial-dependent pathways. researchgate.netresearchgate.net For example, in lung cancer cells, gallic acid was found to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins. researchgate.net In combination with the chemotherapy drug doxorubicin, galloylquinic acid compounds were found to significantly increase the activity of caspase-3, a key executioner enzyme in apoptosis, in a solid tumor model. nih.gov Gallotannins, the class of compounds to which this compound belongs, are also recognized for their ability to induce apoptosis in colon cancer cells. mdpi.com

The cell cycle is a series of events that leads to cell division and replication. Uncontrolled progression through the cell cycle is a hallmark of cancer. Gallic acid, this compound's metabolite, has been found to inhibit cancer cell proliferation by causing cell cycle arrest. The specific phase of arrest can vary depending on the type of cancer cell. For instance, gallic acid has been reported to cause S and G2 phase arrest in human ovarian cancer cells. nih.gov This effect was linked to the p53-p21-Cdc2-cyclin B axis. nih.gov In human leukemia HL-60 cells, gallic acid led to an arrest in the G₀/G₁ phase by inhibiting cyclin D and cyclin E. Similarly, theaflavin-3-gallate, a related compound, induced a significant G2/M phase cell cycle arrest in non-small cell lung carcinoma cells. nih.gov

Metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality. Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a key step in tumor invasion and metastasis. Research indicates that gallic acid can interfere with this process. In human leukemia K562 cells, gallic acid was shown to downregulate the expression of MMP-2 and MMP-9. rsc.org It has also been found to reduce the metastatic characteristics of breast cancer cells adapted to an acidic environment by suppressing the PI3K/Akt pathway. nih.gov Furthermore, a study on a naturally occurring galloylquinic acid compound demonstrated that it suppressed the expression of Vascular Endothelial Growth Factor (VEGF), a protein involved in creating new blood vessels that tumors need to grow and metastasize. researchgate.net

Table 1: Anticancer Research Findings for this compound's Metabolite, Gallic Acid

| Effect | Cancer Cell Line / Model | Key Molecular Targets / Pathways | Reference(s) |

| Apoptosis Induction | Human Small Cell Lung Cancer (H446) | ROS-dependent mitochondrial pathway, Bax, p53 | researchgate.net |

| Apoptosis Induction | Human Leukemia (HL-60) | Death receptor and mitochondria-mediated pathways, Caspases | |

| Apoptosis Induction | Pancreatic Cancer (PANC-1, MIA PaCa-2) | ROS generation, ER Stress, p38 pathway | researchgate.net |

| Cell Cycle Arrest (S/G2 Phase) | Human Ovarian Cancer (OVCAR-3) | p53-p21-Cdc2-cyclin B axis | nih.gov |

| Cell Cycle Arrest (G0/G1 Phase) | Human Leukemia (HL-60) | Inhibition of cyclin D and E | |

| MMP Inhibition | Human Leukemia (K562) | Downregulation of MMP-2 and MMP-9 | rsc.org |

| Inhibition of Metastasis | Breast Cancer (MCF7) | Suppression of PI3K/Akt pathway, β-catenin | nih.gov |

Effects on Glucose Metabolism and Diabetes Management

This compound and its metabolites may influence glucose homeostasis, a key aspect of diabetes management. The primary effects observed are not on increasing glucose absorption from the gut, but rather on modulating its transport and uptake by cells, and potentially interacting with enzymes involved in glucose regulation.

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.netmdpi.comnih.govnih.gov These hormones are crucial for glucose homeostasis, as they stimulate insulin (B600854) secretion and suppress glucagon (B607659) production in a glucose-dependent manner. researchgate.netmdpi.com Therefore, inhibiting DPP-4 is a recognized therapeutic strategy for managing type 2 diabetes. researchgate.netresearchgate.net While several DPP-4 inhibitors are used clinically, there is no direct scientific evidence from the reviewed sources demonstrating that this compound itself is an inhibitor of this enzyme. However, research on structurally related compounds is noteworthy. Chlorogenic acid (3-O-caffeoylquinic acid), which shares the quinic acid core with this compound (3-O-galloylquinic acid), has been shown to inhibit DPP-4 activity. This finding suggests that the potential DPP-4 inhibitory activity of this compound could be an area for future investigation.

Table 2: Research Findings on Glucose Metabolism for this compound's Metabolite, Gallic Acid, and Related Compounds

| Effect | Model / System | Key Mechanism / Target | Compound Studied | Reference(s) |

| Inhibition of Intestinal Glucose Transport | Caco-2 Cells | Inhibition of SGLT1 and GLUT2 transporters | Gallic Acid & Derivatives | nih.govnih.gov |

| Increased Cellular Glucose Uptake | Insulin-resistant Mouse Hepatocytes | Enhanced glucose uptake activity | Gallic Acid | nih.gov |

| Improved Glucose Tolerance | Diet-induced Obese Mice | Upregulation of PPARγ, Akt activation | Gallic Acid | mdpi.com |

| DPP-4 Inhibition | In vitro enzyme assay | Uncompetitive inhibition of DPP-4 | Chlorogenic Acid |

Antimicrobial Activity (Bacteria, Viruses, Fungi)

This compound, a phenolic compound found in tea, is recognized for its potential antimicrobial properties, a characteristic attributed to many polyphenols. nih.gov Research indicates that its biological activities are often linked to its metabolic breakdown into gallic acid and quinic acid. nih.gov Gallic acid, in particular, has demonstrated broad-spectrum antibacterial, antifungal, and antiviral effects. nih.govresearchgate.net

Bacteria: Gallic acid, a primary metabolite of this compound, has been shown to possess significant antibacterial activity against a wide range of human and plant pathogens. nih.gov Its mechanisms of action include altering bacterial membrane structure, inhibiting metabolic processes, and preventing biofilm formation. nih.gov Studies have reported the efficacy of gallic acid against both Gram-positive and Gram-negative bacteria. For instance, gallic acid has shown inhibitory effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Listeria innocua, and Escherichia coli. nih.govmdpi.com The antibacterial effect of gallic acid can be synergistic, enhancing the efficacy of conventional antibiotics like ciprofloxacin (B1669076) and penicillin. nih.gov The structural characteristics of the bacterial cell wall appear to influence sensitivity, with Gram-negative bacteria sometimes showing more susceptibility due to differences in permeability to phenolic compounds. mdpi.com